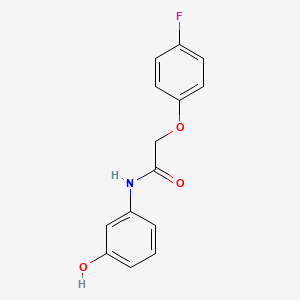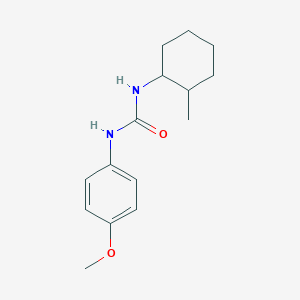
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EIPICO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrrolidinecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In addition, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB in vitro. Furthermore, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level. In addition, it has been extensively studied for its mechanism of action and physiological effects, making it an excellent candidate for further research. However, one of the limitations of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to study the compound's efficacy in animal models of cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more soluble derivatives of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide may enhance its potential therapeutic applications. Another future direction is to investigate the combination of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide with other drugs or therapies to enhance its efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide may provide valuable information for its clinical development.
Méthodes De Synthèse
The synthesis of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-iodoaniline with 4-ethylbenzoyl chloride in the presence of triethylamine and then reacting the resulting product with pyrrolidine-2,5-dione. The compound is obtained as a white solid and has a melting point of 240-242°C.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXMQJJUZJTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)
![N-(1,1-dimethylpropyl)-2-[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]acetamide](/img/structure/B5441282.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5441290.png)
![N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5441292.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5441303.png)
![4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol](/img/structure/B5441313.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)

![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5441335.png)

![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)
![4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine](/img/structure/B5441343.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5441354.png)